MSDC 0160

Beschreibung

Mitoglitazone has been used in trials studying the treatment of Type 2 Diabetes and Alzheimer's Disease.

MITOGLITAZONE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

an mTOT (mitochondrial target of thiazolidinediones) modulator for insulin sensitization; structure in first source

Eigenschaften

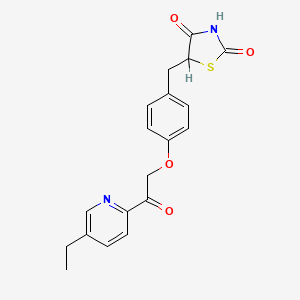

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJSRAGRIZIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317736 | |

| Record name | Mitoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146062-49-9 | |

| Record name | Mitoglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146062-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitoglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitoglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mitoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I7RP18RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to MSDC-0160: A Mitochondrial Pyruvate Carrier Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSDC-0160 is a novel, orally available, small-molecule insulin sensitizer that modulates the mitochondrial pyruvate carrier (MPC). By targeting the MPC, MSDC-0160 influences cellular metabolism and has demonstrated therapeutic potential in type 2 diabetes and neurodegenerative diseases such as Parkinson's and Alzheimer's. This technical guide provides a comprehensive overview of MSDC-0160, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for its characterization. The guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic targeting of mitochondrial metabolism.

Introduction

Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide range of human diseases. The mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex located on the inner mitochondrial membrane, plays a critical role in cellular metabolism by transporting pyruvate from the cytosol into the mitochondrial matrix. Once inside the mitochondria, pyruvate is a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

MSDC-0160, also known as mitoglitazone, is a thiazolidinedione (TZD) derivative that has been shown to modulate the MPC. Unlike earlier TZDs, MSDC-0160 exhibits a "PPARγ-sparing" mechanism, meaning it has significantly lower affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ), thereby potentially avoiding the side effects associated with PPARγ activation. This guide will delve into the technical details of MSDC-0160's interaction with the MPC and its downstream effects.

Mechanism of Action

MSDC-0160's primary mechanism of action is the modulation of the mitochondrial pyruvate carrier, which is a key component of the mitochondrial target of thiazolidinediones (mTOT). By inhibiting the transport of pyruvate into the mitochondria, MSDC-0160 initiates a cascade of metabolic and signaling events.[1][2] A key downstream consequence of MPC modulation by MSDC-0160 is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[3] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its overactivation is implicated in various diseases.

Signaling Pathway

The inhibition of the MPC by MSDC-0160 leads to a decrease in mitochondrial pyruvate oxidation, which in turn alters the cellular energy state and signaling pathways. A key pathway affected is the mTOR pathway. The reduction in mitochondrial metabolism is thought to lead to a decrease in the activity of mTORC1, a component of the mTOR pathway. This subsequently leads to the induction of autophagy, a cellular recycling process that is often impaired in neurodegenerative diseases.

References

MSDC-0160: A Technical Guide to its Role in Insulin Sensitization

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSDC-0160, also known as mitoglitazone, is a novel insulin-sensitizing agent that represents a significant advancement in the understanding and potential treatment of type 2 diabetes and other metabolic diseases. As a thiazolidinedione (TZD), it shares a structural lineage with established drugs like pioglitazone but distinguishes itself through a unique mechanism of action that spares direct activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] This key difference is associated with a more favorable side-effect profile, potentially mitigating the dose-limiting adverse effects linked to traditional TZDs.[2][3][4]

The primary molecular target of MSDC-0160 is the mitochondrial pyruvate carrier (MPC), a critical component of the newly identified mitochondrial target of thiazolidinediones (mTOT).[2][5] By modulating the MPC, MSDC-0160 influences cellular metabolism at a fundamental level, leading to improved insulin sensitivity. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways and experimental workflows related to MSDC-0160's role in insulin sensitization.

Core Mechanism of Action: Modulation of the Mitochondrial Pyruvate Carrier

MSDC-0160 exerts its insulin-sensitizing effects by modulating the transport of pyruvate into the mitochondria.[6][7] Pyruvate, the end product of glycolysis, is a crucial substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The mitochondrial pyruvate carrier (MPC), a heterodimer of MPC1 and MPC2, facilitates the entry of pyruvate into the mitochondrial matrix.

By partially inhibiting the MPC, MSDC-0160 reduces the influx of pyruvate into the mitochondria. This action initiates a cascade of metabolic reprogramming, including a shift in substrate utilization. This modulation of mitochondrial metabolism is believed to be the primary mechanism through which MSDC-0160 improves insulin sensitivity, without the direct PPARγ activation that characterizes older TZDs.[7] This targeted action has been shown to produce glucose-lowering effects comparable to pioglitazone but with a reduced incidence of side effects such as fluid retention and weight gain.[3][4]

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of MSDC-0160 have been evaluated in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Preclinical Efficacy of MSDC-0160

| Parameter | Model System | Treatment | Result | Reference |

| MPC Inactivation (IC50) | In vitro | MSDC-0160 | 1.2 µM | [1] |

| PPARγ Activation (IC50) | In vitro | MSDC-0160 | 31.65 µM | [1] |

| Insulin-Stimulated Lipogenesis | 3T3-L1 Adipocytes | MSDC-0160 | Dose-dependent enhancement | [1] |

| Blood Glucose Levels | KKAγ Mice (obese, hyperglycemic, hyperinsulinemic, insulin-resistant) | 100 mg/kg dietary administration | Lowered blood glucose levels | [1] |

Table 2: Phase IIb Clinical Trial Results of MSDC-0160 in Patients with Type 2 Diabetes (12-Week Study)

| Parameter | Placebo | MSDC-0160 (50 mg) | MSDC-0160 (100 mg) | MSDC-0160 (150 mg) | Pioglitazone (45 mg) | Reference |

| Change in Fasting Plasma Glucose (mg/dL) | - | - | -18.4 (p=0.0057) | -28.9 (p<0.0001) | -31.0 (p<0.0001) | |

| Change in HbA1c (%) | Increase | - | Similar to Pioglitazone | Similar to Pioglitazone | Significant Reduction | [3][4] |

| Reduction in Hematocrit, RBCs, and Total Hemoglobin | - | - | 50% less than Pioglitazone | 50% less than Pioglitazone | Significant Reduction | [3][4] |

| Increase in High-Molecular-Weight (HMW) Adiponectin | - | - | Smaller increase than Pioglitazone (p<0.0001) | Smaller increase than Pioglitazone (p<0.0001) | Significant Increase | [3][4] |

| Incidence of Edema (%) | 11.4 | 11.8 | 13.0 | 5.7 | 8.5 |

Signaling Pathways

The modulation of the mitochondrial pyruvate carrier by MSDC-0160 initiates a signaling cascade that extends beyond immediate metabolic adjustments, notably impacting the mTOR (mammalian target of rapamycin) pathway. The following diagram illustrates this proposed signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of MSDC-0160.

Measurement of Mitochondrial Pyruvate Carrier (MPC) Activity

This protocol is adapted from established methods for measuring MPC activity using radiolabeled pyruvate.

Objective: To determine the inhibitory effect of MSDC-0160 on MPC activity in isolated mitochondria.

Materials:

-

Isolated mitochondria from a relevant tissue source (e.g., liver, muscle).

-

Assay Buffer: 120 mM KCl, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, pH 7.2.

-

[1-14C]-pyruvate (radiolabeled pyruvate).

-

Unlabeled pyruvate.

-

Mitochondrial inhibitors (e.g., rotenone, antimycin A) to prevent pyruvate metabolism.

-

MPC inhibitor (e.g., UK-5099) as a positive control.

-

MSDC-0160 at various concentrations.

-

Stop Solution: 20 µM UK-5099 in assay buffer.

-

Scintillation fluid and vials.

Procedure:

-

Isolate mitochondria from the chosen tissue using differential centrifugation.

-

Resuspend the mitochondrial pellet in Assay Buffer to a final protein concentration of 1-2 mg/mL.

-

Pre-incubate aliquots of the mitochondrial suspension with mitochondrial inhibitors (e.g., 2 µM rotenone, 1 µM antimycin A) for 5 minutes at room temperature to prevent pyruvate metabolism.

-

Add MSDC-0160 (at desired concentrations) or the positive control (UK-5099) to the pre-incubated mitochondria and incubate for a further 5 minutes.

-

Initiate the transport assay by adding [1-14C]-pyruvate to a final concentration of 50 µM.

-

After a defined time (e.g., 30 seconds, 1 minute, 2 minutes), terminate the reaction by adding ice-cold Stop Solution.

-

Rapidly filter the mitochondrial suspension through a glass fiber filter and wash with ice-cold Assay Buffer to remove external radiolabel.

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the rate of pyruvate uptake and determine the IC50 of MSDC-0160.

Insulin-Stimulated Lipogenesis in 3T3-L1 Adipocytes

This protocol outlines the procedure to assess the effect of MSDC-0160 on insulin-stimulated lipid synthesis in a common in vitro model of adipocytes.

Objective: To quantify the effect of MSDC-0160 on the rate of insulin-stimulated lipogenesis.

Materials:

-

Differentiated 3T3-L1 adipocytes.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[3H]-glucose.

-

Insulin.

-

MSDC-0160.

-

Scintillation fluid.

-

Toluene-based extraction solvent.

Procedure:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

On the day of the assay, wash the differentiated adipocytes with KRH buffer.

-

Pre-incubate the cells with varying concentrations of MSDC-0160 in KRH buffer for 2 hours.

-

Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 30 minutes.

-

Add [3H]-glucose to all wells and incubate for 2 hours.

-

Terminate the assay by washing the cells with ice-cold PBS.

-

Lyse the cells and extract the lipids using a toluene-based extraction solvent.

-

Transfer the lipid-containing organic phase to a scintillation vial.

-

Allow the solvent to evaporate.

-

Add scintillation fluid and measure the radioactivity to quantify the amount of [3H]-glucose incorporated into lipids.

-

Express the results as a fold-change over the basal (unstimulated) condition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of MSDC-0160 in a preclinical model of metabolic disease.

Conclusion

MSDC-0160 represents a promising therapeutic agent for insulin resistance and type 2 diabetes. Its unique mechanism of action, centered on the modulation of the mitochondrial pyruvate carrier, offers the potential for effective glycemic control with a reduced burden of the side effects associated with direct PPARγ activation. The data from preclinical and clinical studies support its efficacy in improving insulin sensitivity and lowering blood glucose. The detailed experimental protocols and workflow provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of MSDC-0160 and other mTOT modulators. The continued exploration of this novel class of insulin sensitizers holds significant promise for the future of metabolic disease treatment.

References

- 1. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical proof-of-concept study with MSDC-0160, a prototype mTOT-modulating insulin sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monitoring Mitochondrial Pyruvate Carrier Activity in Real Time Using a BRET-Based Biosensor: Investigation of the Warburg Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Neuroprotective Properties of MSDC-0160: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSDC-0160, a novel modulator of the mitochondrial pyruvate carrier (MPC), has emerged as a promising therapeutic candidate for neurodegenerative diseases. Originally developed as an insulin sensitizer for type 2 diabetes, its unique mechanism of action, which is distinct from traditional thiazolidinediones (TZDs), has garnered significant interest for its potential to combat the underlying pathologies of diseases like Parkinson's and Alzheimer's. This technical guide provides an in-depth analysis of the neuroprotective properties of MSDC-0160, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used in its evaluation.

Core Mechanism of Action: Modulating Mitochondrial Metabolism

MSDC-0160 exerts its neuroprotective effects by targeting the mitochondrial pyruvate carrier (MPC), a crucial gatekeeper for pyruvate's entry into the mitochondria.[1][2][3] By modulating the MPC, MSDC-0160 effectively reduces the influx of pyruvate, a key substrate for the tricarboxylic acid (TCA) cycle.[1] This action triggers a metabolic shift, prompting cells to utilize alternative energy sources such as fatty acids and ketone bodies through processes like beta-oxidation and ketogenesis.[3][4] This metabolic reprogramming is believed to be central to its neuroprotective and anti-inflammatory effects.[3][4]

A key downstream consequence of MPC modulation by MSDC-0160 is the attenuation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][4][5] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is implicated in various neurodegenerative diseases.[5] By inhibiting the over-activation of mTOR, MSDC-0160 promotes autophagy, the cellular process for clearing damaged organelles and misfolded proteins, such as α-synuclein, which is a hallmark of Parkinson's disease.[1][5]

Furthermore, MSDC-0160 has demonstrated significant anti-inflammatory properties.[1][5][6] It has been shown to reduce the activation of microglia and astrocytes and decrease the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[1] This reduction in neuroinflammation is a critical aspect of its neuroprotective profile.

It is important to note that unlike first-generation TZDs, MSDC-0160 exhibits a high selectivity for the MPC over the peroxisome proliferator-activated receptor-gamma (PPARγ).[5][7] This selectivity is significant as it allows for the desired metabolic effects in the brain without the adverse side effects associated with potent PPARγ activation.[5][8]

Signaling Pathway of MSDC-0160's Neuroprotective Action

Quantitative Data Summary

The following tables summarize the key quantitative data reported for MSDC-0160 in various studies.

Table 1: In Vitro Binding Affinity

| Target | IC50 (µM) | Reference |

| Mitochondrial Pyruvate Carrier (MPC) | 1.2 | [7] |

| PPARγ | 31.65 | [7] |

Table 2: Summary of Key Preclinical Findings

| Model System | Key Findings | Reference |

| Parkinson's Disease Models | ||

| MPTP-induced mouse model | Reduced loss of tyrosine hydroxylase (TH)-positive neurons; Reduced microglial and astrocyte activation (Iba-1, GFAP); Decreased iNOS expression. | [1] |

| Engrailed-1 (En1+/-) heterozygous mouse model | Reduced nigrostriatal degeneration; Attenuated motor deficits; Prevented overactivation of mTOR. | [1][7] |

| 6-OHDA-induced rat model | Improved motor behavior; Decreased dopaminergic denervation; Reduced mTOR activity and neuroinflammation; Increased ketogenesis, beta-oxidation, and glutamate oxidation. | [3][4] |

| C. elegans (α-synuclein overexpression) | Rescued dopaminergic neurons; Neuroprotection blocked by knockdown of MPC1, mTOR, AKT-1, or RHEB-1 orthologs. | [1] |

| Alzheimer's Disease Models | ||

| Mouse model of Alzheimer's Disease | Reduced size and number of plaques; Improved learning. | [8] |

Table 3: Summary of Key Clinical Findings

| Study Phase & Population | Dosage | Duration | Key Findings | Reference |

| Phase IIa in mild to moderate Alzheimer's Disease (non-diabetic) | 150 mg/day | 3 months | Maintained brain glucose utilization (FDG-PET) in specific regions (anterior and posterior cingulate, parietal, lateral temporal, medial temporal cortices) compared to decline in placebo group. | [1][9][10][11][12] |

| Phase IIb in Type 2 Diabetes | Not specified | 3 months | Reduced plasma glucose with effects similar to pioglitazone but without its side effects. | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

-

Animal Model: Adult male Sprague-Dawley rats.[13]

-

Procedure:

-

Rats were pre-treated with desipramine (15 mg/kg, s.c.) to protect noradrenergic neurons.[13]

-

30 minutes later, a unilateral injection of 6-OHDA (3 µg/µl in 0.9% NaCl) was made into the substantia nigra pars compacta (SNc) at a flow rate of 0.5 µl/min. Sham-operated animals received a vehicle injection.[13]

-

-

MSDC-0160 Treatment:

-

Rats received a daily oral gavage of MSDC-0160 (30 mg/kg) or placebo (1% methylcellulose with 0.01% Tween 80) starting 4 days before the 6-OHDA injection and continuing for 14 days post-surgery.[13]

-

-

Outcome Measures:

-

Behavioral: Motor function tests (e.g., cylinder test, apomorphine-induced rotations).[3]

-

Histological: Immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the SNc and striatum.[3]

-

Biochemical: Western blot analysis of mTOR pathway proteins (e.g., phosphorylated S6) and inflammatory markers (e.g., iNOS) in brain tissue.[4]

-

Metabolomic: Nuclear magnetic resonance (NMR)-based metabolomics of serum samples to assess changes in energy metabolism.[3]

-

In Vivo α-synuclein Overexpression and Pre-formed Fibril (PFF) Models

-

Animal Models: Rats and mice.[14]

-

Procedures:

-

MSDC-0160 Treatment:

-

Animals had free access to chow containing MSDC-0160 (30 mg/kg) or a placebo.[14]

-

-

Outcome Measures:

Phase IIa Clinical Trial in Alzheimer's Disease

-

Study Population: Non-diabetic patients aged 55-85 with a diagnosis of mild to moderate dementia due to Alzheimer's disease.[10][11][15]

-

Study Design: Randomized, placebo-controlled trial.[15]

-

Intervention:

-

Primary Outcome Measure:

-

Secondary Outcome Measures:

General Experimental Workflow for Preclinical Neuroprotection Studies

Discussion and Future Directions

The collective evidence strongly supports the neuroprotective potential of MSDC-0160. Its unique mechanism of action, centered on the modulation of the mitochondrial pyruvate carrier and the subsequent impact on cellular metabolism, mTOR signaling, and neuroinflammation, presents a multifaceted approach to combating neurodegeneration. Preclinical studies have consistently demonstrated its efficacy in various models of Parkinson's disease, and early clinical data in Alzheimer's disease are encouraging.[1][3][4][9]

However, some studies have indicated that the effects of MSDC-0160 on α-synuclein aggregation may be complex and context-dependent. In certain models lacking underlying inflammation or metabolic deficits, MSDC-0160 did not reduce α-synuclein accumulation and, in one instance, was associated with increased levels of aggregated α-synuclein.[14][16] This highlights the importance of patient stratification and the potential for targeted therapeutic application in individuals with specific metabolic or inflammatory profiles.

Future research should focus on further elucidating the precise molecular interactions of MSDC-0160 with the MPC and downstream signaling cascades. Long-term efficacy and safety studies in larger patient cohorts are necessary to fully establish its therapeutic utility in both Parkinson's and Alzheimer's diseases. Additionally, exploring the potential of MSDC-0160 in combination with other therapeutic agents could offer synergistic benefits. The development of biomarkers to identify patients most likely to respond to MSDC-0160 therapy will be crucial for its successful clinical translation.

Conclusion

MSDC-0160 represents a novel and promising strategy for the treatment of neurodegenerative diseases. By targeting the fundamental process of mitochondrial metabolism, it addresses multiple pathological hallmarks, including impaired energy metabolism, aberrant protein aggregation, and neuroinflammation. The data presented in this technical guide underscore the significant potential of MSDC-0160 and provide a solid foundation for its continued development as a disease-modifying therapy.

References

- 1. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diabetes drug slows progression in lab – Parkinson's Movement [parkinsonsmovement.com]

- 3. Re-routing Metabolism by the Mitochondrial Pyruvate Carrier Inhibitor MSDC-0160 Attenuates Neurodegeneration in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. vai.org [vai.org]

- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Metabolic Solutions Development Company | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 9. msdrx.com [msdrx.com]

- 10. An Evaluation of MSDC-0160, A Prototype mTOT Modulating Insulin Sensitizer, in Patients with Mild Alzheimer's Disease | Bentham Science [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. An Evaluation of MSDC-0160, A Prototype mTOT Modulating Insulin Sensitizer, in Patients with Mild Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. researchgate.net [researchgate.net]

Preclinical Profile of MSDC-0160: A Novel Mitochondrial Modulator for Parkinson's Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical research on MSDC-0160, an investigational therapeutic for Parkinson's disease. It details the compound's mechanism of action, summarizes key quantitative findings from various in vitro and in vivo models, and outlines the experimental protocols employed in these pivotal studies.

Introduction: Targeting Mitochondrial Dysfunction in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A growing body of evidence implicates mitochondrial dysfunction as a central player in the pathophysiology of PD.[1] Mitochondria are crucial for cellular energy production, and their impairment can lead to a cascade of detrimental events, including oxidative stress, neuroinflammation, and the accumulation of misfolded proteins like alpha-synuclein.[2][3]

MSDC-0160, initially developed as an insulin sensitizer for type 2 diabetes, has emerged as a promising candidate for a disease-modifying therapy for Parkinson's disease.[4][5] It represents a new class of drugs known as mTOT (mitochondrial Target of Thiazolidinediones) modulators.[6][7] Unlike earlier thiazolidinediones, MSDC-0160 exhibits a "PPARγ-sparing" mechanism, allowing for potentially higher brain exposures with fewer side effects associated with PPARγ activation.[8][9] This guide synthesizes the preclinical data that supports the advancement of MSDC-0160 into clinical investigation for Parkinson's disease.

Mechanism of Action: Modulating the Mitochondrial Pyruvate Carrier (MPC)

MSDC-0160 exerts its neuroprotective effects by modulating the mitochondrial pyruvate carrier (MPC), a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][7] By inhibiting the MPC, MSDC-0160 initiates a metabolic shift, leading to a series of downstream effects that counter the pathological processes in Parkinson's disease.[1][10]

The key steps in the proposed signaling pathway are:

-

MPC Modulation : MSDC-0160 slows the transport of pyruvate into the mitochondria.[8]

-

Metabolic Reprogramming : This limitation on pyruvate utilization leads to an increased reliance on alternative energy sources, such as ketogenesis and beta-oxidation.[1][10]

-

mTOR Pathway Inhibition : The altered metabolic state mitigates the over-activation of the mammalian target of rapamycin (mTOR), a critical nutrient-sensing pathway that is often dysregulated in Parkinson's disease.[2][11]

-

Autophagy Enhancement : Inhibition of the mTOR pathway promotes autophagy, the cellular process for clearing damaged organelles and misfolded proteins, including alpha-synuclein.[3][8]

-

Neuroinflammation Reduction : MSDC-0160 has been shown to reduce markers of neuroinflammation, such as the activation of microglia and astrocytes.[4][8]

-

Neuroprotection : The culmination of these effects is the protection of dopaminergic neurons from degeneration.[4][12]

Caption: Proposed signaling pathway of MSDC-0160 in Parkinson's disease.

Summary of Preclinical Data

MSDC-0160 has been evaluated in a variety of preclinical models, including cell-based assays and rodent models of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.

| Model System | Treatment/Insult | MSDC-0160 Concentration | Key Findings | Reference |

| Lund Human Mesencephalic (LUHMES) Cells | MPP+ | 10 µM | Prevented the loss of tyrosine hydroxylase (TH)-immunoreactive cells. | [7] |

| Primary Mouse Mesencephalic Neurons | MPTP | Not specified | Protected against the loss of TH-immunoreactive neurons. | [8] |

| C. elegans (neuronal α-synuclein overexpression) | α-synuclein toxicity | Not specified | Rescued dopaminergic neurons. | [8] |

| C. elegans | MPP+ (0.75 mM) | 10 or 100 µM | Prevented the loss of GFP-fluorescent dopaminergic neurons. | [7] |

| Animal Model | Treatment Protocol | Key Endpoints | Results | Reference |

| MPTP-treated Mice | 30 mg/kg, oral gavage, daily for 7 days | Locomotor behavior, nigral TH+ neurons, striatal dopamine levels, neuroinflammation | Improved motor function, increased survival of dopaminergic neurons, boosted dopamine levels, and reduced neuroinflammation. | [7][13] |

| 6-OHDA-lesioned Rats | 30 mg/kg, oral gavage, daily | Motor behavior, dopaminergic denervation, mTOR activity, neuroinflammation | Improved motor behavior, decreased dopaminergic denervation, and reduced mTOR activity and neuroinflammation. | [1][10] |

| Engrailed 1 (En1+/-) Mice | Not specified | Dopaminergic neuron survival, mTOR activation, inflammation | Increased survival of nigral dopaminergic neurons and reduced neuroinflammation. | [13] |

| Levodopa-induced Dyskinesia (LID) Model | Oral administration | Abnormal involuntary movements (AIMs), pS6 levels | Decreased levodopa-induced dyskinesia. | [11] |

| AAV-α-synuclein Rats | Not specified | α-synuclein aggregation | Unexpectedly increased levels of aggregated α-synuclein. | [14] |

Note: The study in AAV-alpha-synuclein rats suggests that the neuroprotective effects of MSDC-0160 may be more pronounced in models with underlying inflammation and metabolic deficits, and it may not directly reduce alpha-synuclein aggregation in all contexts.[14]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of MSDC-0160.

-

MPTP Mouse Model : This is a widely used neurotoxin-based model. Mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is metabolized to the dopaminergic neurotoxin MPP+. This leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD.[8][13]

-

6-OHDA Rat Model : In this model, the neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the striatum. This causes a progressive loss of dopaminergic neurons on one side of the brain, resulting in characteristic motor deficits that can be readily assessed.[1][10][11]

-

Engrailed 1 (En1+/-) Mouse Model : This is a genetic model where mice are hemizygous for the Engrailed 1 transcription factor. These mice exhibit a slow, progressive loss of dopaminergic neurons, which is thought to involve mitochondrial deficits, making it a relevant model for studying disease modification.[13]

Caption: A generalized workflow for preclinical studies of MSDC-0160.

-

Behavioral Assessments : Motor function in rodent models is typically assessed using a battery of tests. For instance, in the 6-OHDA rat model, the cylinder test is used to measure forelimb asymmetry, a marker of motor impairment.[1] Locomotor activity can be measured in open-field tests.[7]

-

Immunohistochemistry : To quantify the extent of neuroprotection, brain sections are stained for tyrosine hydroxylase (TH), an enzyme specific to dopaminergic neurons. The number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum are then counted and compared between treatment and placebo groups.[7][11]

-

Neuroinflammation Markers : The levels of neuroinflammation are assessed by staining for markers of microglial activation (e.g., Iba-1) and astrogliosis (e.g., GFAP). The expression of inducible nitric oxide synthase (iNOS) is also measured as a marker of inflammatory stress.[8][10]

-

Biochemical Assays : Western blotting is used to measure the levels of key proteins and their phosphorylation states. For example, to confirm the engagement of the mTOR pathway, the ratio of phosphorylated S6 (pS6) to total S6 is measured.[8][11] Striatal dopamine levels and its metabolites can be quantified using high-performance liquid chromatography (HPLC).[7]

-

Metabolomics : Nuclear magnetic resonance (NMR)-based metabolomics on serum samples can be used to identify changes in metabolic pathways, such as increased levels of ketones and markers of beta-oxidation, providing evidence of the metabolic reprogramming induced by MSDC-0160.[1]

Logical Relationships and Therapeutic Rationale

The therapeutic strategy behind MSDC-0160 is based on intervening in the core pathological processes of Parkinson's disease. By targeting mitochondrial metabolism, MSDC-0160 aims to correct the upstream dysfunctions that drive neurodegeneration and neuroinflammation.

References

- 1. Re-routing Metabolism by the Mitochondrial Pyruvate Carrier Inhibitor MSDC-0160 Attenuates Neurodegeneration in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vai.org [vai.org]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. parkinsonsmovement.com [parkinsonsmovement.com]

- 6. msdrx.com [msdrx.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Potential of Novel Insulin Sensitizers to Treat Dyskinesia | Parkinson's Disease [michaeljfox.org]

- 12. Diabetes Drug In Testing May Have Future As Treatment for Parkinson's Disease - CBS Detroit [cbsnews.com]

- 13. Frontiers | Metabolic Mechanisms Connecting Alzheimer’s and Parkinson’s Diseases: Potential Avenues for Novel Therapeutic Approaches [frontiersin.org]

- 14. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MSDC-0160 Research in Alzheimer's Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSDC-0160, also known as mitoglitazone, is a novel insulin-sensitizing agent that modulates the mitochondrial target of thiazolidinediones (mTOT). This mechanism of action has positioned it as a compelling therapeutic candidate for neurodegenerative diseases, including Alzheimer's disease, by addressing the intricate interplay of mitochondrial dysfunction, insulin resistance, and neuroinflammation. This technical guide provides a comprehensive overview of the research on MSDC-0160 in Alzheimer's models, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: The mTOT Signaling Pathway

MSDC-0160 exerts its effects by modulating the mTOT complex, which is now understood to be the mitochondrial pyruvate carrier (MPC). By inhibiting the transport of pyruvate into the mitochondria, MSDC-0160 initiates a cascade of metabolic reprogramming.[1][2] This modulation is believed to be the primary driver of its therapeutic effects, which include improved insulin sensitivity and anti-inflammatory actions.[3]

A key downstream effector of mTOT modulation is the mammalian target of rapamycin (mTOR) signaling pathway. In neurodegenerative conditions, mTOR is often hyperactive, leading to impaired autophagy—the cellular process responsible for clearing aggregated proteins and damaged organelles. By modulating mTOT, MSDC-0160 is proposed to reduce mTOR over-activation, thereby restoring autophagic flux and promoting the clearance of pathological protein aggregates characteristic of Alzheimer's disease, such as amyloid-beta (Aβ) and hyperphosphorylated tau.[4][5]

Clinical Research: Phase 2a Study in Mild Alzheimer's Disease

A significant body of evidence for the potential of MSDC-0160 in Alzheimer's disease comes from a Phase 2a clinical trial conducted at Rush University Medical Center in Chicago.[4][6] This study evaluated the effects of MSDC-0160 on brain glucose metabolism, a key indicator of neuronal activity that is impaired in Alzheimer's disease.

Experimental Protocol: Phase 2a Clinical Trial

Objective: To determine if a 12-week treatment with MSDC-0160 would impact brain glucose metabolism in individuals with mild Alzheimer's disease without diabetes.[4]

Study Design: A randomized, placebo-controlled, double-masked, parallel-group, single-site study.[4]

Participants: 29 individuals with a diagnosis of mild dementia due to Alzheimer's disease, who did not have diabetes.[4][7]

Intervention:

-

Treatment Group (n=16): 150 mg of MSDC-0160 administered orally once daily for 12 weeks.[4]

-

Placebo Group (n=13): Matching placebo administered orally once daily for 12 weeks.[4]

Primary Outcome Measure: Change in cerebral metabolic rate of glucose (CMRgl) as measured by 18F-fluorodeoxyglucose positron emission tomography (FDG-PET) imaging in five prespecified brain regions of interest associated with Alzheimer's disease.[4]

FDG-PET Imaging Protocol:

-

FDG dose: 4.5–5.5 mCi.

-

Scan acquisition: 30 to 60 minutes post-injection, in six 5-minute frames.

-

Data was analyzed with reference to the pons, whole brain, and cerebellum.[4]

Quantitative Data from Phase 2a Clinical Trial

The primary endpoint analysis, with the pons or whole brain as a reference, did not show a statistically significant difference in the change in CMRgl between the MSDC-0160 and placebo groups. However, when the cerebellum was used as the reference region, a significant difference emerged. The placebo group showed a decline in glucose metabolism in key brain regions, a hallmark of Alzheimer's progression, while the MSDC-0160 group did not show this decline.[4]

Table 1: Change in Cerebral Metabolic Rate of Glucose (CMRgl) Referenced to Cerebellum

| Brain Region | MSDC-0160 (n=16) Change from Baseline (Mean ± SD) | Placebo (n=13) Change from Baseline (Mean ± SD) |

| Posterior Cingulate | -0.01 ± 0.05 | -0.04 ± 0.05 |

| Parietal Cortex | -0.01 ± 0.05 | -0.04 ± 0.04 |

| Lateral Temporal Cortex | 0.00 ± 0.04 | -0.03 ± 0.04 |

| Medial Temporal Cortex | 0.00 ± 0.05 | -0.02 ± 0.05 |

| Anterior Cingulate | -0.01 ± 0.05 | -0.04 ± 0.05 |

Data extracted from Shah et al., 2014.[4]

Treatment with MSDC-0160 also led to a significant increase in high molecular weight (HMW) adiponectin, a marker of improved insulin sensitivity.[4]

Table 2: Change in High Molecular Weight (HMW) Adiponectin

| Timepoint | MSDC-0160 (n=16) (µmol/L, Mean ± SD) | Placebo (n=13) (µmol/L, Mean ± SD) | p-value |

| Baseline | 8684 ± 5356 | 10896 ± 9284 | 0.4 |

| Week 12 | 26506 ± 13684 | 11691 ± 10112 | 0.003 |

Data extracted from Shah et al., 2014.[4]

Preclinical Research in Alzheimer's Models

The primary focus of published preclinical work with MSDC-0160 has been in the context of Parkinson's disease, where it has demonstrated neuroprotective effects through the modulation of the mTOR-autophagy signaling cascade.[4][5] These studies provide a strong mechanistic basis for its potential efficacy in other neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's.

Future Directions

The results of the Phase 2a clinical trial, particularly the stabilization of brain glucose metabolism in key regions, are encouraging and warrant further investigation of mTOT modulators in Alzheimer's disease.[4] Future research should focus on:

-

Longer and larger clinical trials to assess the impact of MSDC-0160 on cognitive and functional endpoints in Alzheimer's disease.

-

Publication of detailed preclinical studies in Alzheimer's mouse models to elucidate the specific effects on amyloid-beta and tau pathology.

-

Further investigation into the downstream effects of mTOT modulation to better understand the molecular mechanisms underlying its neuroprotective potential.

Conclusion

MSDC-0160 represents a novel therapeutic approach for Alzheimer's disease by targeting the intersection of metabolic dysfunction and neurodegeneration. The modulation of the mTOT/MPC complex offers a promising strategy to restore cellular homeostasis and mitigate the pathological hallmarks of the disease. While further research is needed to fully elucidate its efficacy, the existing data from clinical and preclinical studies provide a strong foundation for the continued development of MSDC-0160 and other mTOT modulators for the treatment of Alzheimer's disease.

References

- 1. msdrx.com [msdrx.com]

- 2. The role of tau kinases in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vai.org [vai.org]

- 4. An Evaluation of MSDC-0160, A Prototype mTOT Modulating Insulin Sensitizer, in Patients with Mild Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Tau Hyperphosphorylation via Kinase Inhibition: Strategy to Address Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Pathways Affected by MSDC-0160

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSDC-0160, a novel insulin-sensitizing agent, modulates cellular metabolism through its interaction with the mitochondrial pyruvate carrier (MPC), a key regulator of mitochondrial function. This document provides a comprehensive technical overview of the cellular pathways affected by MSDC-0160, intended for researchers, scientists, and professionals in drug development. It details the compound's mechanism of action, its impact on critical signaling cascades including the mTOR pathway and insulin signaling, and its role in mitigating neuroinflammation and modulating autophagy. This guide includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the affected pathways and experimental workflows to facilitate a deeper understanding of MSDC-0160's therapeutic potential.

Introduction

MSDC-0160 is a thiazolidinedione (TZD) derivative designed to modulate the mitochondrial target of thiazolidinediones (mTOT), which has been identified as the mitochondrial pyruvate carrier (MPC) complex.[1] Unlike earlier TZDs, MSDC-0160 exhibits a "PPARγ-sparing" mechanism, meaning it has a significantly lower affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ), thereby potentially avoiding some of the side effects associated with PPARγ activation.[2][3] Its primary mechanism revolves around the inhibition of the MPC, which controls the entry of pyruvate into the mitochondria, a critical juncture in cellular metabolism.[1][2] This modulation has profound effects on several downstream cellular pathways, making MSDC-0160 a promising therapeutic candidate for metabolic diseases and neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[4][5]

Core Mechanism of Action: Targeting the Mitochondrial Pyruvate Carrier

MSDC-0160's principal target is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2] By inhibiting the MPC, MSDC-0160 effectively reduces the amount of pyruvate available for the tricarboxylic acid (TCA) cycle, leading to a metabolic shift. This forces the cell to rely more on alternative energy sources like fatty acid oxidation.[2] This fundamental action on cellular metabolism is the primary driver of the various downstream effects observed with MSDC-0160 treatment.

Affected Cellular Pathways

The inhibition of the MPC by MSDC-0160 initiates a cascade of events that impact several critical cellular signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Overactivation of the mTOR pathway is implicated in various diseases, including neurodegenerative disorders.[1] MSDC-0160 has been shown to mitigate the overactivation of mTOR.[1] By limiting mitochondrial pyruvate oxidation, MSDC-0160 influences the cellular energy status, which in turn modulates mTOR activity.[1] This effect is particularly relevant in the context of Parkinson's disease, where mTOR overactivation is a known pathological feature.[1]

Insulin Signaling and Glucose Metabolism

As an insulin-sensitizing agent, MSDC-0160 improves the body's response to insulin. While the precise molecular link between MPC inhibition and enhanced insulin sensitivity is still under investigation, it is understood that the resulting metabolic shift plays a crucial role. In clinical trials involving patients with type 2 diabetes, MSDC-0160 demonstrated significant reductions in fasting plasma glucose and hemoglobin A1c levels, comparable to the effects of pioglitazone, but with a more favorable side-effect profile.[6][7]

Neuroinflammation

Neuroinflammation is a key component in the pathology of neurodegenerative diseases. MSDC-0160 has been shown to exert anti-inflammatory effects in animal models of Parkinson's disease.[1][4] This is thought to be a downstream consequence of its primary effect on mitochondrial metabolism and mTOR signaling, which can influence inflammatory responses in glial cells.

Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. Dysfunctional autophagy is a hallmark of many neurodegenerative diseases. By inhibiting the mTOR pathway, a negative regulator of autophagy, MSDC-0160 can promote autophagic flux.[8] This enhancement of cellular "housekeeping" may contribute to its neuroprotective effects by clearing aggregated proteins and damaged mitochondria.[8]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of MSDC-0160.

Table 1: In Vitro Activity of MSDC-0160

| Target | Assay | Value | Reference |

| Mitochondrial Pyruvate Carrier (MPC) | IC50 | 1.2 µM | [9] |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | IC50 | 31.65 µM | [9] |

| Mitochondrial Membrane Binding | IC50 | 1.3 µM | [10] |

| PPARγ Activation | EC50 | 23.7 µM | [10] |

Table 2: Key Findings from Phase IIb Clinical Trial in Type 2 Diabetes (12-week treatment)

| Parameter | MSDC-0160 (150 mg) | Pioglitazone (45 mg) | Placebo | Reference |

| Change in Fasting Plasma Glucose (mg/dL) | Significant Reduction | Significant Reduction | No Significant Change | [6][11] |

| Change in Hemoglobin A1c (%) | Significant Reduction | Significant Reduction | No Significant Change | [6][11] |

| Fluid Retention (Hematocrit Reduction) | ~50% less than Pioglitazone | - | - | [7] |

| High-Molecular-Weight Adiponectin | Smaller increase than Pioglitazone | - | - | [7] |

Table 3: Neuroprotective Effects in Preclinical Models

| Model | Treatment | Outcome | Reference |

| MPTP Mouse Model of Parkinson's Disease | 30 mg/kg/day MSDC-0160 | Improved motor behavior, increased survival of nigral dopaminergic neurons, boosted striatal dopamine levels, reduced neuroinflammation. | [12] |

| Engrailed1+/- Mouse Model of Parkinson's Disease | Dietary administration | Prevents overactivation of mTOR. | [9] |

| C. elegans Model of Parkinson's Disease | - | Prevents neurodegeneration (effect blocked by mTOR knockdown). | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MSDC-0160.

Western Blot Analysis of mTOR Pathway Proteins

Objective: To determine the effect of MSDC-0160 on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Cell culture reagents

-

MSDC-0160

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K)[13][14][15]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., neuronal cell lines or primary neurons) at an appropriate density and allow them to adhere. Treat cells with various concentrations of MSDC-0160 or vehicle control for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Measurement of Oxygen Consumption Rate (OCR)

Objective: To assess the effect of MSDC-0160 on mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

MSDC-0160

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)[16][17]

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Preparation:

-

Wash the cells with pre-warmed assay medium.

-

Add fresh assay medium to each well.

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Load the injector ports of the sensor cartridge with MSDC-0160 and mitochondrial stress test compounds.

-

-

Seahorse XF Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

Run the assay protocol, which will measure baseline OCR, followed by sequential injections of MSDC-0160 and the stress test compounds.

-

-

Data Analysis:

-

Normalize OCR data to cell number.

-

Calculate key parameters of mitochondrial function, such as basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Autophagy Flux Assay (LC3 and p62 Analysis)

Objective: To measure the effect of MSDC-0160 on autophagic flux.

Materials:

-

Cell culture reagents

-

MSDC-0160

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Reagents for Western blotting (as described in 5.1) or immunofluorescence

-

(For immunofluorescence) Fluorescently labeled secondary antibodies, DAPI, mounting medium

Procedure (Western Blotting):

-

Cell Treatment: Treat cells with MSDC-0160 in the presence or absence of a lysosomal inhibitor for the desired time. The lysosomal inhibitor is added for the last few hours of the treatment to block the degradation of autophagosomes.

-

Western Blotting: Perform Western blotting as described in section 5.1 to detect the levels of LC3-II (the lipidated form of LC3) and p62.

-

Data Analysis: Autophagic flux is determined by comparing the accumulation of LC3-II and the degradation of p62 in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates an increase in autophagic flux.

Procedure (Immunofluorescence):

-

Cell Treatment and Fixation: Treat cells grown on coverslips as described above. Fix the cells with 4% paraformaldehyde.

-

Immunostaining: Permeabilize the cells and incubate with primary antibodies against LC3 and p62, followed by incubation with fluorescently labeled secondary antibodies and DAPI for nuclear staining.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of LC3 puncta and p62 aggregates per cell.[8][19]

Measurement of Striatal Dopamine Levels in Animal Models

Objective: To quantify the neuroprotective effect of MSDC-0160 on dopaminergic neurons in animal models of Parkinson's disease.

Materials:

-

Animal model of Parkinson's disease (e.g., MPTP-treated mice or 6-OHDA-lesioned rats)

-

MSDC-0160

-

Homogenization buffer

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD)[20][21][22][23]

-

Dopamine standards

Procedure:

-

Animal Treatment: Administer MSDC-0160 or vehicle to the animals according to the experimental design.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and dissect the striata.

-

Sample Preparation: Homogenize the striatal tissue in an appropriate buffer and centrifuge to pellet the debris.

-

HPLC-ECD Analysis:

-

Inject the supernatant into the HPLC-ECD system.

-

Separate dopamine from its metabolites on the HPLC column.

-

Detect dopamine using the electrochemical detector.

-

-

Data Analysis:

-

Quantify the dopamine concentration by comparing the peak area to a standard curve generated with known concentrations of dopamine.

-

Normalize the dopamine levels to the tissue weight.

-

FDG-PET Imaging in Clinical Trials

Objective: To assess the effect of MSDC-0160 on brain glucose metabolism in patients.

Materials:

-

PET/CT scanner

-

18F-FDG (Fluorodeoxyglucose)

-

Image analysis software

Procedure:

-

Patient Preparation: Patients are typically required to fast for at least 6 hours prior to the scan to ensure stable blood glucose levels.

-

18F-FDG Injection: A standardized dose of 18F-FDG is injected intravenously.

-

Uptake Period: Patients rest in a quiet, dimly lit room for approximately 30-60 minutes to allow for the uptake of 18F-FDG into the brain.

-

PET/CT Imaging: The patient is positioned in the PET/CT scanner, and brain images are acquired.

-

Image Analysis:

-

The PET images are reconstructed and co-registered with the CT images for anatomical localization.

-

Regions of interest (ROIs) are drawn on specific brain areas (e.g., hippocampus, posterior cingulate cortex).

-

The standardized uptake value (SUV) of 18F-FDG is calculated for each ROI to quantify regional brain glucose metabolism.

-

Changes in SUV from baseline to post-treatment are analyzed to determine the effect of MSDC-0160.[24][25][26][27][28]

-

Conclusion

MSDC-0160 represents a novel therapeutic approach that targets the fundamental process of mitochondrial pyruvate transport. This mechanism of action leads to a cascade of effects on key cellular pathways, including mTOR signaling, insulin sensitivity, neuroinflammation, and autophagy. The preclinical and clinical data gathered to date highlight the potential of MSDC-0160 in treating a range of metabolic and neurodegenerative diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals to understand the multifaceted cellular impacts of MSDC-0160 and to guide future investigations into its therapeutic applications. The detailed experimental protocols offer a foundation for further research to elucidate the full potential of this promising compound.

References

- 1. vai.org [vai.org]

- 2. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Evaluation of MSDC-0160, A Prototype mTOT Modulating Insulin Sensitizer, in Patients with Mild Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. Metabolic Solutions Development Company | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 6. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical proof-of-concept study with MSDC-0160, a prototype mTOT-modulating insulin sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 15. elifesciences.org [elifesciences.org]

- 16. agilent.com [agilent.com]

- 17. hpst.cz [hpst.cz]

- 18. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry | Semantic Scholar [semanticscholar.org]

- 20. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Striatal dopamine measurement through HPLC [protocols.io]

- 22. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Use of FDG PET as an imaging biomarker in clinical trials of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. PET/CT/MRI in Clinical Trials of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. alzint.org [alzint.org]

- 28. focusmeeting.eanm.org [focusmeeting.eanm.org]

MSDC-0160 vs other thiazolidinediones

An In-depth Technical Guide to MSDC-0160 Versus Other Thiazolidinediones

Introduction

The thiazolidinedione (TZD) class of drugs, which includes pioglitazone and rosiglitazone, has been a significant component in the management of type 2 diabetes mellitus (T2DM). These agents primarily act as insulin sensitizers, addressing the core metabolic defect of insulin resistance.[1][2] Their mechanism of action has been classically attributed to the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][3] However, the clinical use of these effective drugs has been tempered by a side effect profile that includes weight gain, fluid retention, edema, and an increased risk of congestive heart failure and bone fractures, all of which are linked to their potent PPARγ agonism.[4][5][6]

This has driven the development of a new generation of TZDs designed to separate the therapeutic insulin-sensitizing effects from the adverse effects of direct PPARγ activation.[7] MSDC-0160 (also known as mitoglitazone) is a prototype of this new class of compounds, referred to as mTOT modulators.[8][9][10] It is an insulin sensitizer that demonstrates a distinct primary mechanism of action by targeting the mitochondrial pyruvate carrier (MPC), a complex also known as the mitochondrial Target of Thiazolidinediones (mTOT).[8][9][11] This guide provides a detailed comparison of MSDC-0160 with traditional TZDs, focusing on their mechanisms, comparative clinical data, and the experimental protocols used to elucidate their functions.

Comparative Mechanism of Action

Classical Thiazolidinediones: Pioglitazone and Rosiglitazone

The primary molecular target of classical TZDs like pioglitazone and rosiglitazone is PPARγ, a nuclear transcription factor highly expressed in adipose tissue.[2][6]

-

PPARγ Agonism: Upon entering the cell, these drugs bind to and activate PPARγ.

-

Gene Transcription: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Metabolic Effects: This binding alters the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity, enhanced glucose uptake in peripheral tissues, and regulation of adipocyte differentiation.[1]

While both are potent PPARγ agonists, pioglitazone also exhibits partial PPARα agonistic activity, which contributes to its more favorable effects on lipid profiles, such as lowering triglycerides, compared to rosiglitazone.[12][13]

MSDC-0160: A PPARγ-Sparing mTOT Modulator

MSDC-0160 represents a paradigm shift, moving the primary target from the nucleus to the mitochondrion. While it retains the TZD core structure, it was developed to have significantly reduced affinity for PPARγ.[7][14]

-

Mitochondrial Target: The principal target of MSDC-0160 is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[7][9][15] This target has also been termed mTOT.[8]

-

MPC Inhibition: MSDC-0160 inhibits the MPC, thereby reducing the entry of pyruvate into the TCA cycle.[7][14][16] This modulation of mitochondrial metabolism is believed to be the main driver of its insulin-sensitizing effects.[8]

-

Downstream Effects: By limiting pyruvate oxidation, the cell is forced to adapt its metabolism. This rerouting of metabolism is thought to mitigate the overactivation of the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in states of insulin resistance.[16][17]

This "PPARγ-sparing" approach aims to achieve glucose-lowering efficacy comparable to classical TZDs but with a significantly improved safety profile, particularly concerning PPARγ-mediated side effects.[7][18]

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing MSDC-0160 to classical TZDs.

Table 1: Comparative In Vitro Binding Affinities and Potency

| Compound | Primary Target | IC₅₀ / EC₅₀ for Primary Target | Secondary Target | IC₅₀ / EC₅₀ for Secondary Target |

| MSDC-0160 | MPC / mTOT | IC₅₀ = 1.2 µM[15] | PPARγ | EC₅₀ = 23.7 µM[14] |

| Pioglitazone | PPARγ | EC₅₀ = 1.2 µM[14] | MPC / mTOT | IC₅₀ = 1.2 µM[14] |

| Rosiglitazone | PPARγ | Not specified | MPC / mTOT | Inhibits MPC[14] |

Note: Pioglitazone demonstrates potent activity at both targets, whereas MSDC-0160 is significantly more selective for the MPC over PPARγ.

Table 2: Comparative Clinical Efficacy in T2DM (12-Week Phase IIb Study)

| Treatment Group | Change in Fasting Plasma Glucose (mg/dL) | Change in HbA1c (%) | Change in Body Weight (kg) | Change in Total Hemoglobin (g/dL) |

| Placebo | - | - | -0.6 | +0.1 |

| MSDC-0160 (100 mg) | -18.4 | -0.5 | +0.7 | -0.2 |

| MSDC-0160 (150 mg) | -28.9 | -0.6 | +1.4 | -0.3 |

| Pioglitazone (45 mg) | -31.0 | -0.7 | +1.9 | -0.6 |

Data sourced from a Phase IIb clinical trial.[18][19][20] The glucose-lowering effects of the higher doses of MSDC-0160 were comparable to pioglitazone, but with approximately 50% less fluid retention, as indicated by the smaller reduction in total hemoglobin.[18][21]

Table 3: Comparative Safety and Side Effect Profile

| Side Effect | Classical TZDs (Pioglitazone/Rosiglitazone) | MSDC-0160 (from Phase IIb data) |

| Fluid Retention / Edema | Common, dose-dependent; ~5% in monotherapy, up to 15% with insulin.[6] | Observed, but significantly less (~50%) than pioglitazone at equieffective glucose-lowering doses.[18][20] |

| Weight Gain | Common.[4][22] | Tended to be smaller than with pioglitazone, though not statistically significant at the highest dose.[19] |

| Congestive Heart Failure | Increased risk; contraindicated in NYHA Class III or IV heart failure.[4][23] | Not specifically reported in the Phase IIb trial, but reduced fluid retention suggests a potentially lower risk. |

| Bone Fractures | Increased risk, particularly in women.[4] | Long-term data not available. |

| Hepatotoxicity | A concern with the first TZD (troglitazone), but not considered a class effect for pioglitazone and rosiglitazone.[1][3] | No serious adverse events attributed to the drug in the Phase IIb study.[20] |

| Cardiovascular Risk | Rosiglitazone was associated with an increased risk of myocardial infarction.[4][12] Pioglitazone may reduce cardiovascular events.[4][24] | Long-term cardiovascular outcome data is not available. |

Experimental Protocols

Protocol 1: Assessing Mitochondrial Pyruvate Carrier (MPC) Inhibition

A common method to determine the specific site of action of a drug on mitochondrial metabolism is through high-resolution respirometry, often using a Seahorse XF Analyzer.

-

Cell Preparation: Target cells (e.g., human skeletal muscle myocytes) are cultured in specialized microplates.

-

Permeabilization: The plasma membrane is selectively permeabilized using an agent like recombinant perfringolysin O (rPFO), which allows direct access to the mitochondria without disrupting their integrity.[25]

-

Substrate Addition: A sequence of specific substrates is added to probe different parts of the electron transport chain. To specifically measure MPC-dependent respiration, pyruvate (e.g., 5 mM) and malate (e.g., 0.5 mM) are provided.[25]

-

Oxygen Consumption Rate (OCR) Measurement: The baseline OCR is measured, representing pyruvate-driven respiration.

-

Compound Titration: The test compound (e.g., MSDC-0160, pioglitazone) or a known MPC inhibitor like UK5099 is injected at various concentrations.[14]

-

Inhibition Analysis: A subsequent decrease in OCR indicates inhibition of pyruvate metabolism. The EC₅₀ for respiratory inhibition is then calculated.[14]

-

Control Substrates: To confirm specificity, the experiment is repeated using substrates that bypass the MPC, such as glutamate or succinate.[14][25] No change in OCR with these substrates in the presence of the drug confirms that the inhibition is specific to pyruvate transport or dehydrogenase.

Protocol 2: Quantifying PPARγ Activation

PPARγ activation is typically measured using a cell-based reporter gene assay.

-

Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.

-

Transfection: The cells are co-transfected with two plasmids:

-

An expression vector for the human PPARγ protein.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

-

Compound Incubation: The transfected cells are incubated with varying concentrations of the test compounds (e.g., MSDC-0160, pioglitazone).

-

Lysis and Luciferase Assay: After incubation, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.

-

Data Analysis: The light output is directly proportional to the level of PPARγ activation. A dose-response curve is generated to determine the EC₅₀ for each compound. A 20-fold lower PPARγ activation effect was reported for MSDC-0160 compared to pioglitazone using such methods.[19]

Protocol 3: Phase IIb Clinical Trial for MSDC-0160

The clinical efficacy and safety were evaluated in a multicenter, randomized, double-blind, comparator- and placebo-controlled study.[18][20]

-

Patient Population: 258 patients with type 2 diabetes were enrolled.[18][20]

-

Study Design: After a placebo lead-in period, patients were randomized into five arms:

-

Placebo

-

MSDC-0160 (50 mg, 100 mg, or 150 mg daily)

-

Pioglitazone (45 mg daily, active comparator)[19]

-

-

Primary Endpoint: The primary outcome was the change in fasting plasma glucose (FPG) from baseline to the end of the study.[20]

-

Secondary Endpoints: These included changes in HbA1c, body weight, plasma lipids, and safety markers, including markers of fluid retention (e.g., changes in total hemoglobin, hematocrit, and red blood cell count) and incidence of edema.[18][20]

-

Statistical Analysis: The effects of the active treatments were compared to placebo and, for MSDC-0160, to the pioglitazone reference group.

Conclusion

MSDC-0160 represents a rationally designed evolution of the thiazolidinedione class, aiming to uncouple the potent insulin-sensitizing effects from the adverse events mediated by strong PPARγ agonism. By primarily targeting the mitochondrial pyruvate carrier, MSDC-0160 modulates cellular metabolism through a distinct mechanism. Preclinical and Phase IIb clinical data demonstrate that this approach can achieve glucose-lowering efficacy comparable to that of pioglitazone while significantly reducing the extent of fluid retention, a key dose-limiting side effect of classical TZDs.[18][21] While not entirely devoid of PPARγ-like effects, the "PPARγ-sparing" nature of MSDC-0160 supports the hypothesis that targeting mTOT/MPC is a viable strategy for developing safer insulin sensitizers. Furthermore, the novel mechanism targeting mitochondrial metabolism has opened up new therapeutic avenues for MSDC-0160, which is also being investigated for neurodegenerative conditions like Parkinson's and Alzheimer's disease.[10][11][17]

References

- 1. Thiazolidinediones: a comparative review of approved uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. Differentiating members of the thiazolidinedione class: a focus on safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How safe is the use of thiazolidinediones in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Thiazolidinediones and their fluid-related adverse effects: facts, fiction and putative management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. msdrx.com [msdrx.com]

- 11. Diabetes drug slows progression in lab – Parkinson's Movement [parkinsonsmovement.com]

- 12. How Does Pioglitazone Compare With Rosiglitazone? [medscape.com]

- 13. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. biorxiv.org [biorxiv.org]

- 17. vai.org [vai.org]

- 18. Clinical proof-of-concept study with MSDC-0160, a prototype mTOT-modulating insulin sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. firstwordpharma.com [firstwordpharma.com]

- 21. researchgate.net [researchgate.net]

- 22. Type 2 diabetes - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 23. Thazolidinediones and the Promise of Insulin Sensitization in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Reassessing the Risk-Benefit Profile of Thiazolidinediones: Cardiovascular Risks and Stroke Prevention Through Real-World Data [pubmed.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

Methodological & Application